Enhanced Acidity vs. Non-Iodinated 5-Aminopicolinic Acid
The introduction of the electron-withdrawing iodine atom at the 6-position significantly increases the acidity of the carboxylic acid group compared to the non-iodinated 5-aminopicolinic acid . The predicted pKa of 5-amino-6-iodopicolinic acid is 3.95 ± 0.10, whereas the parent 5-aminopicolinic acid is expected to have a higher pKa value closer to that of picolinic acid (pKa ≈ 5.4) due to the absence of the strong electron-withdrawing halogen . This difference of approximately 1.5 pKa units reflects a more than 30-fold increase in acidity, which directly impacts solubility, ionization state at physiological pH, and metal coordination behavior .
| Evidence Dimension | Acidity (pKa of carboxylic acid) |
|---|---|
| Target Compound Data | 3.95 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Aminopicolinic acid (estimated pKa ~5.4) |
| Quantified Difference | ΔpKa ≈ -1.45 (more acidic) |
| Conditions | Predicted values based on chemical structure; comparator pKa inferred from picolinic acid |
Why This Matters
A lower pKa influences solubility, membrane permeability, and metal chelation, making the iodinated derivative more suitable for applications requiring an anionic carboxylate at physiological pH or stronger metal coordination.
